molecular formula C26H25N3O3 B280140 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea

1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea

Cat. No.: B280140
M. Wt: 427.5 g/mol
InChI Key: MDKWPNHGMBVMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea, also known as MPDU, is a chemical compound that has been found to have potential applications in scientific research. MPDU is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the expression of certain genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of certain genes. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, particularly its effects on specific genes and pathways. Additionally, further research is needed to determine the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea has been synthesized using various methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with phenyl isocyanate. Another method involves the reaction of 3-(4-methylphenyl)-2-oxo-1,3-pyrrolidin-3-yl acetic acid with phenyl isocyanate. Both methods result in the formation of this compound.

Scientific Research Applications

1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells, including lung cancer cells, breast cancer cells, and liver cancer cells.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea

InChI

InChI=1S/C26H25N3O3/c1-19-12-14-22(15-13-19)29-24(30)18-23(25(29)31)28(17-16-20-8-4-2-5-9-20)26(32)27-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,32)

InChI Key

MDKWPNHGMBVMFS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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